Trapidil, a platelet-derived growth factor antagonist, was originally developed as a vasodilator and anti-platelet agent and has been used to treat patients with ischemic coronary heart, liver, and kidney disease.
A coronary vasodilator agent.
Trapidil
CAS No.: 15421-84-8
Cat. No.: VC0545726
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15421-84-8 |
---|---|
Molecular Formula | C10H15N5 |
Molecular Weight | 205.26 g/mol |
IUPAC Name | N,N-diethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C10H15N5/c1-4-14(5-2)9-6-8(3)13-10-11-7-12-15(9)10/h6-7H,4-5H2,1-3H3 |
Standard InChI Key | GSNOZLZNQMLSKJ-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=CC(=NC2=NC=NN12)C |
Canonical SMILES | CCN(CC)C1=CC(=NC2=NC=NN12)C |
Appearance | Solid powder |
Introduction
Pharmacological Characterization of Trapidil
Chemical Structure and Classification
Trapidil (C10H11N5O) belongs to the triazolopyrimidine class of compounds, characterized by a fused triazole and pyrimidine ring system. Unlike conventional antiplatelet agents, trapidil exhibits unique PDGF receptor (PDGFR) modulation capabilities, distinguishing it from other cardiovascular drugs in its category .
Mechanism of Action
The drug's therapeutic effects stem from three interconnected biological activities:
1.2.1 PDGF Antagonism
Trapidil upregulates PDGFR-β expression by 28±8% in vascular smooth muscle cells (VSMCs) , while simultaneously inhibiting PDGF-BB-induced mitogenesis through non-competitive receptor modulation. This paradoxical effect occurs without altering PDGFR tyrosine kinase activity or substrate phosphorylation patterns .
1.2.2 MAP Kinase Pathway Modulation
The compound demonstrates time-dependent inhibition of PDGF-stimulated MAP kinase activity:
Time Post-PDGF Stimulation | MAP Kinase Inhibition |
---|---|
10 minutes | 35±7% |
6 hours | 32±10% |
This inhibition correlates with increased MAP kinase phosphatase-1 (MKP-1) expression (≈40%) and attenuated Raf-1 activation .
1.2.3 cAMP-Mediated Signaling
Trapidil elevates baseline cAMP levels in VSMCs by 1.9-fold (22.3 vs. 12.0 mmol/mg protein) , creating a biochemical environment that disrupts PDGF-mediated proliferative signaling cascades.
Clinical Efficacy in Restenosis Prevention
STARC Trial Outcomes
The Studio Trapidil versus Aspirin nella Restenosi Coronarica (STARC) trial (n=254) established trapidil's superiority over aspirin in post-PTCA management:
Parameter | Trapidil Group (n=128) | Aspirin Group (n=126) | P-value |
---|---|---|---|
Restenosis (Primary Endpoint) | 24.2% | 39.7% | <0.01 |
Per-Vessel Restenosis | 23.3% | 36.9% | 0.018 |
Recurrent Angina | 25.8% | 43.7% | <0.01 |
The 100 mg TID dosage regimen demonstrated optimal efficacy with comparable tolerability to aspirin (discontinuation rate: 6 vs. NS) .
Long-Term Vascular Remodeling
Quantitative angiographic analysis revealed trapidil's impact on vascular geometry:
Molecular Pharmacology
PDGFR Dynamics
Despite increasing PDGFR-β protein expression, trapidil maintains functional receptor antagonism through:
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Non-competitive ligand binding inhibition
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Post-receptor signaling modulation
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Receptor recycling alteration
This unique pharmacological profile prevents receptor desensitization while blocking mitogenic signaling .
Signal Transduction Interference
Trapidil's multilevel intervention in PDGF signaling cascades:
3.2.1 Early Signaling (0-10 min)
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35% MAP kinase inhibition
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Partial Raf-1 activation blockade
3.2.2 Sustained Signaling (6 hr)
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32% MAP kinase activity reduction
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Maintained MKP-1 overexpression
3.2.3 Transcriptional Regulation
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No effect on immediate-early gene activation
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Downregulation of cell cycle progression genes
Therapeutic Implications and Future Directions
Current Clinical Applications
Trapidil's established indications include:
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Post-PTCA restenosis prophylaxis
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Microvascular angina management
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Atherosclerotic plaque stabilization
Emerging Research Frontiers
Ongoing investigations explore:
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Synergistic effects with statins (PDGF pathway cross-talk)
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Drug-eluting stent coatings for localized delivery
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Pulmonary hypertension applications
Pharmacoeconomic Considerations
The 15.5% absolute risk reduction in restenosis translates to a number needed to treat (NNT) of 6.5, suggesting favorable cost-effectiveness compared to newer antiproliferative agents .
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